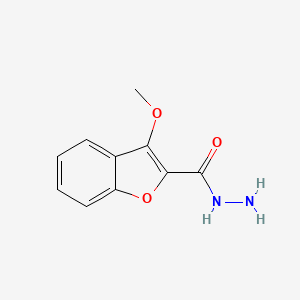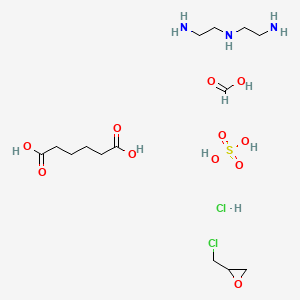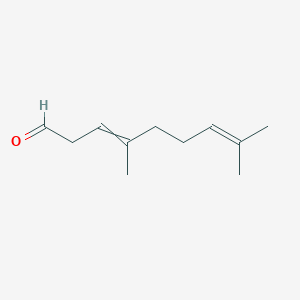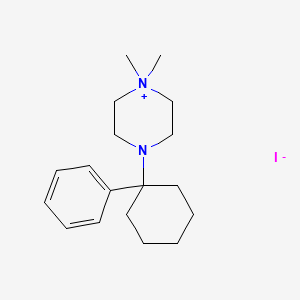![molecular formula C9H18OS3 B14446460 Cyclopentanol, 1-[tris(methylthio)methyl]- CAS No. 77412-85-2](/img/structure/B14446460.png)
Cyclopentanol, 1-[tris(methylthio)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanol, 1-[tris(methylthio)methyl]- is a chemical compound with a unique structure that includes a cyclopentanol ring substituted with a tris(methylthio)methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 1-[tris(methylthio)methyl]- typically involves the reaction of cyclopentanol with tris(methylthio)methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of Cyclopentanol, 1-[tris(methylthio)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
Cyclopentanol, 1-[tris(methylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The tris(methylthio)methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.
科学研究应用
Cyclopentanol, 1-[tris(methylthio)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclopentanol, 1-[tris(methylthio)methyl]- involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the tris(methylthio)methyl group can participate in nucleophilic or electrophilic interactions. These interactions can affect various biochemical pathways and processes.
相似化合物的比较
Similar Compounds
Cyclopentanol: A simpler analog without the tris(methylthio)methyl group.
Cyclopentanone: The oxidized form of cyclopentanol.
Cyclopentane: The fully reduced form of cyclopentanol.
Uniqueness
Cyclopentanol, 1-[tris(methylthio)methyl]- is unique due to the presence of the tris(methylthio)methyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
77412-85-2 |
|---|---|
分子式 |
C9H18OS3 |
分子量 |
238.4 g/mol |
IUPAC 名称 |
1-[tris(methylsulfanyl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H18OS3/c1-11-9(12-2,13-3)8(10)6-4-5-7-8/h10H,4-7H2,1-3H3 |
InChI 键 |
QTGWAISAGVVWPN-UHFFFAOYSA-N |
规范 SMILES |
CSC(C1(CCCC1)O)(SC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


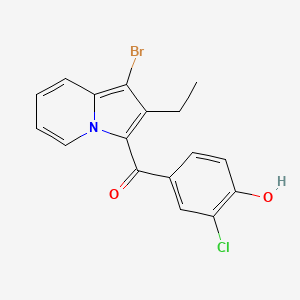

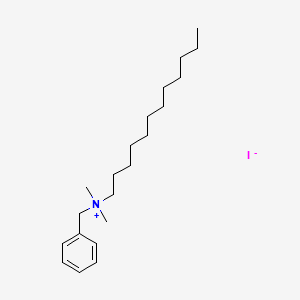
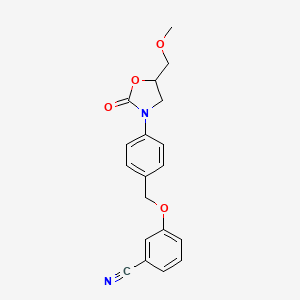

![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)
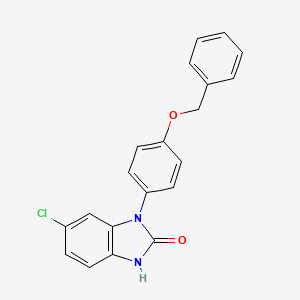
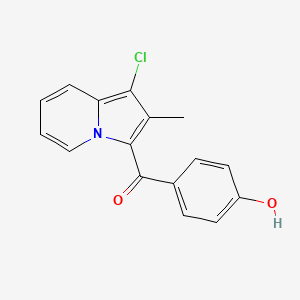
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)
